1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole
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Overview
Description
1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a dichlorophenyl group and a sulfanyl group attached to the phenyl ring, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached to the phenyl ring through a thiolation reaction using thiols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced imidazole derivatives and other reduced products.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in disease processes or cellular functions.
Comparison with Similar Compounds
1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-{[(2,4-dichlorophenyl)methyl]sulfanyl}propan-1-one: Similar structure but different functional groups and properties.
Methyl ((5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetate: Contains a triazole ring instead of an imidazole ring.
2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Different substitution pattern on the imidazole ring.
Properties
CAS No. |
61292-74-8 |
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Molecular Formula |
C16H12Cl2N2S |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]imidazole |
InChI |
InChI=1S/C16H12Cl2N2S/c17-13-2-1-12(16(18)9-13)10-21-15-5-3-14(4-6-15)20-8-7-19-11-20/h1-9,11H,10H2 |
InChI Key |
UOZSOJVDUAKQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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